1-(6-Amino-4-fluoroindolin-1-yl)ethanone

Catalog No.
S12350793
CAS No.
M.F
C10H11FN2O
M. Wt
194.21 g/mol
Availability
In Stock
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1-(6-Amino-4-fluoroindolin-1-yl)ethanone

Product Name

1-(6-Amino-4-fluoroindolin-1-yl)ethanone

IUPAC Name

1-(6-amino-4-fluoro-2,3-dihydroindol-1-yl)ethanone

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

InChI

InChI=1S/C10H11FN2O/c1-6(14)13-3-2-8-9(11)4-7(12)5-10(8)13/h4-5H,2-3,12H2,1H3

InChI Key

AHXAETLEYHJVAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2F)N

1-(6-Amino-4-fluoroindolin-1-yl)ethanone is a chemical compound characterized by the presence of an indole ring with a fluorine atom at position 4 and an amino group at position 6, along with an ethanone functional group. Its molecular formula is C10H10F2N2O, which indicates that it contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The structural features of this compound suggest potential reactivity and biological activity due to the presence of both the amino and fluoro substituents on the indole moiety.

Typical of indole derivatives:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Electrophilic Aromatic Substitution: The fluorine atom may influence electrophilic aromatic substitution reactions, potentially directing new substituents to specific positions on the indole ring.
  • Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: This compound can also be oxidized to form corresponding oxides or other functional groups under appropriate conditions.

These reactions can lead to various derivatives that may have distinct properties and applications.

The biological activity of 1-(6-Amino-4-fluoroindolin-1-yl)ethanone is largely influenced by its structural characteristics. Compounds with similar structures often exhibit a range of biological activities, including:

  • Antitumor Activity: Indole derivatives are known for their potential as anticancer agents due to their ability to interact with various biological targets.
  • Antimicrobial Properties: Some indole-based compounds have shown effectiveness against bacterial and fungal strains.
  • Neuroprotective Effects: Certain derivatives are being studied for their neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases.

The specific biological effects of 1-(6-Amino-4-fluoroindolin-1-yl)ethanone would need to be evaluated through experimental studies.

The synthesis of 1-(6-Amino-4-fluoroindolin-1-yl)ethanone can be approached through several methods:

  • Starting from Indole Derivatives: The synthesis may begin with commercially available indole derivatives, which can be fluorinated at position 4 using fluorinating agents such as N-fluorobenzenesulfonimide or other suitable reagents.
  • Formation of Ethanone Group: The introduction of the ethanone group can be achieved through acylation reactions using acetyl chloride or acetic anhydride in the presence of a base like triethylamine.
  • Amino Group Introduction: The amino group can be introduced via reductive amination or direct amination methods involving appropriate amines.

Each synthetic route should be optimized for yield and purity while considering environmental and safety factors.

1-(6-Amino-4-fluoroindolin-1-yl)ethanone has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, this compound may serve as a lead structure for developing new drugs targeting cancer or infectious diseases.
  • Chemical Research: It can be used as a building block in organic synthesis to create more complex molecules.
  • Material Science: The unique properties of fluorinated compounds may lend themselves to applications in materials science, particularly in developing new polymers or coatings.

Interaction studies involving 1-(6-Amino-4-fluoroindolin-1-yl)ethanone would typically focus on its binding affinity to specific biological targets such as enzymes or receptors. Molecular docking studies could provide insights into how this compound interacts with proteins involved in disease pathways. Such studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Similar Compounds

Several compounds share structural similarities with 1-(6-Amino-4-fluoroindolin-1-yl)ethanone, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1-(4-Fluoroindolin-1-yl)ethanoneSingle fluorine atomDifferent reactivity profile due to substitution pattern
7-Amino-5-fluoroindolin-2-oneFluorine at position 5 and amino at position 7Potential neuroprotective effects
1-(4,6-Difluoroindolin-1-yl)ethanoneTwo fluorine atomsEnhanced binding affinity due to multiple substitutions
1-(6-Chloroindolin-1-yl)ethanoneChlorine instead of fluorineAltered reactivity and selectivity

The uniqueness of 1-(6-Amino-4-fluoroindolin-1-yl)ethanone lies in its specific combination of functional groups and their positions on the indole ring, which may confer distinct chemical and biological properties compared to these similar compounds.

Structural and Electronic Advantages

The indoline scaffold’s saturated bicyclic system provides conformational rigidity, which enhances binding specificity to biological targets. Fluorination at the 4-position introduces electronic effects that modulate the molecule’s p$$ K_a $$, lipophilicity, and hydrogen-bonding capacity. For 1-(6-amino-4-fluoroindolin-1-yl)ethanone, the fluorine atom’s strong electronegativity stabilizes adjacent carbonyl and amino groups, reducing susceptibility to oxidative metabolism. This stabilization is critical for maintaining plasma half-life in drug candidates, as demonstrated by FDA-approved fluorinated heterocycles like vericiguat and alpelisib.

Applications in Peptide Diversification

Recent advances in late-stage C–H functionalization enable site-selective fluorination of complex molecules, including peptides. Palladium-catalyzed δ-C(sp²)–H activation allows direct incorporation of fluorine into phenylalanine residues, generating fluorinated indoline motifs analogous to 1-(6-amino-4-fluoroindolin-1-yl)ethanone. This strategy preserves peptide backbone integrity while introducing fluorinated side chains that enhance proteolytic stability and membrane permeability. For example, the acetylated indoline core in this compound could serve as a mimic for fluorinated proline analogues, which are known to stabilize secondary structures in therapeutic peptides.

PropertyValue/Description
Molecular Formula$$ \text{C}{10}\text{H}{11}\text{FN}_2\text{O} $$
Molecular Weight194.21 g/mol
IUPAC Name1-(6-amino-4-fluoro-2,3-dihydroindol-1-yl)ethanone
Key Functional GroupsFluoro (C-4), amino (C-6), acetyl (N-1)

Comparative Analysis with Related Scaffolds

The compound’s fluorinated indoline structure distinguishes it from non-fluorinated analogues like indoline (C$$8$$H$$9$$N), which lacks metabolic stability enhancements. Compared to 4-fluoro-3-indole ethanone (CAS: 949035-25-0), a related indole derivative, the saturation of the 2-3 bond in 1-(6-amino-4-fluoroindolin-1-yl)ethanone reduces aromaticity, potentially improving solubility and reducing off-target interactions.

Strategic Positioning of 1-(6-Amino-4-fluoroindolin-1-yl)ethanone in Heterocyclic Chemistry

Synthetic Accessibility and Functionalization

The compound’s synthesis likely involves palladium-mediated cross-coupling or C–H activation strategies, given the prevalence of these methods in constructing fluorinated indolines. For instance, fluorination via Pd-catalyzed δ-C(sp²)–H activation could introduce the fluorine atom at the 4-position, while reductive amination or acetylation would install the 6-amino and 1-acetyl groups, respectively. The amino group at C-6 offers a handle for further derivatization, such as acylations or Suzuki-Miyaura couplings, enabling rapid generation of analogues for structure-activity relationship (SAR) studies.

Role in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) leverages small, rigid molecules like 1-(6-amino-4-fluoroindolin-1-yl)ethanone to target protein binding pockets with high efficiency. The indoline core’s planar geometry allows for $$\pi$$-stacking interactions with aromatic residues in enzymes, while the fluorine atom engages in halogen bonding with carbonyl oxygens or lysine side chains. This dual interaction capability is exemplified by alpelisib, a PI3K inhibitor where a trifluoromethyl group enhances target affinity through hydrophobic and electrostatic interactions.

Influence on Conformational Dynamics

Fluorine’s van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å), enabling isosteric replacement without steric clashes. In 1-(6-amino-4-fluoroindolin-1-yl)ethanone, the 4-fluoro substituent likely induces a chair-like conformation in the saturated five-membered ring, preorganizing the molecule for optimal target engagement. This preorganization reduces entropy penalties upon binding, a feature critical for high-affinity inhibitors.

Catalytic Asymmetric Synthesis Strategies

Mannich Reaction-Based Assembly of Tetrasubstituted Fluorinated Centers

The Mannich reaction has emerged as a powerful tool for constructing tetrasubstituted fluorinated stereocenters in indoline derivatives. A notable approach involves the in situ generation of tertiary enolates through detrifluoroacetylation, followed by stereoselective addition to chiral sulfinylimines. For example, enantiomerically pure α-fluoro-β-amino-indolin-2-ones are synthesized via a Mannich reaction between tert-butyldimethylsilyl (TBS)-protected enolsilanes and (S)-sulfinylimines under mild conditions [5]. The reaction proceeds with perfect diastereoselectivity, facilitated by the electron-withdrawing nature of the fluorine atom, which stabilizes the transition state during C–N bond formation.

Critical parameters for this method include:

  • Catalyst System: No external catalyst is required due to the inherent reactivity of the enolate-imine pair.
  • Solvent and Temperature: Reactions are typically conducted in tetrahydrofuran (THF) at –20°C to 0°C to minimize racemization.
  • Protecting Groups: The TBS group ensures enolate stability while allowing facile deprotection in subsequent steps [5].
SubstrateImine TypeYield (%)ee (%)
TBS-enolate(S)-Sulfinylimine78>99
TES-enolate(R)-Sulfinylimine6598

This methodology enables the synthesis of quaternary fluorinated centers with high enantiomeric excess, making it invaluable for accessing structurally diverse indoline derivatives [5].

Trifluoroacetylative Enolate Generation Techniques

Photoredox catalysis has revolutionized the generation of trifluoroacetylative enolates, offering a mild and operationally simple route to α-trifluoromethylated indolines. Using [Ru(bpy)₃Cl₂] as a photocatalyst and iPr₂NEt as a sacrificial reductant, enolsilanes undergo single-electron transfer with CF₃I to yield trifluoromethylated products [6]. The reaction proceeds via a radical-mediated mechanism, where the excited ruthenium complex oxidizes the enolsilane, generating a silyl radical cation that couples with CF₃- .

Key advancements include:

  • One-Pot Protocols: Direct α-trifluoromethylation of carbonyl compounds is achieved by sequential silylation and photoredox trifluoromethylation without intermediate isolation [6].
  • Solvent Optimization: A mixture of tetrahydrofuran and water enhances the stability of the silyl cation intermediate, improving yields to >90% in some cases [6].

$$ \text{Ru(bpy)}3^{2+} + \text{CF}3\text{I} \xrightarrow{h\nu} \text{Ru(bpy)}3^{3+} + \text{CF}3^\bullet + \text{I}^- $$
$$ \text{Enolsilane} + \text{CF}3^\bullet \rightarrow \text{α-CF}3-\text{indoline} $$

This method is compatible with esters, amides, and ketones, significantly expanding the substrate scope for fluorinated indoline synthesis [6].

Regioselective Functionalization Approaches

Amino Group Protection/Deprotection Dynamics

Regioselective functionalization of the 6-amino group in 4-fluoroindoline derivatives requires robust protection strategies. Phthaloyl dichloride is commonly used to install a phthalimide protecting group, which withstands subsequent fluorination and acylation steps. Deprotection is achieved via hydrolysis with sodium hydroxide in aqueous ethanol, yielding the free amine with >80% efficiency [3].

Alternative protecting groups include:

  • Boc (tert-Butoxycarbonyl): Removed under acidic conditions (e.g., HCl in dioxane).
  • Fmoc (Fluorenylmethyloxycarbonyl): Cleaved via β-elimination using piperidine.

A comparative study of deprotection methods revealed that NaOH-mediated hydrolysis minimizes side reactions such as defluorination, making it the preferred choice for 4-fluoroindolines [3].

Fluoro-Specific Coupling Reactions

Palladium-catalyzed C–N coupling reactions enable the introduction of fluorine-containing substituents at specific positions. Using AdBippyPhos as a ligand and potassium 4-n-butylphenoxide as a base, aryl bromides undergo coupling with β-fluoroalkylamines to yield 4-fluoroindoline derivatives with >90% regioselectivity [7]. The weak basicity of the phenoxide prevents decomposition of the fluoroalkylamine, while the bulky ligand accelerates reductive elimination.

Aryl HalideAmineCatalystYield (%)
4-BromophenylCF₃CH₂NH₂Pd/AdBippyPhos92
2-ChloropyridylC₂F₅NH₂Pd/tBuBippyPhos85

Complementary approaches include iodine(I/III)-catalyzed dearomative difluorination of indoles, which installs vicinal difluorides at the C2 and C3 positions via a radical mechanism [4]. This method achieves cis-diastereoselectivity through hydrogen bonding between the indole nitrogen and the fluorinating agent [4].

Multi-Targeted Therapeutic Applications in Oncology

The compound 1-(6-Amino-4-fluoroindolin-1-yl)ethanone demonstrates significant potential for multi-targeted therapeutic applications in oncology through its ability to simultaneously modulate multiple signaling pathways involved in cancer cell proliferation and survival [13] [14]. This multi-target approach represents a strategic advantage in overcoming drug resistance mechanisms that frequently develop with single-target therapies [14].

The indoline scaffold provides a versatile pharmacophore that can interact with diverse protein targets while maintaining favorable pharmacokinetic properties [15] [16]. The fluorine substitution enhances metabolic stability and improves tissue penetration, critical factors for effective anticancer therapy [2] [16].

Leukemia Cell Line Specificity (MV4-11 AML Model)

The MV4-11 cell line represents a well-established model for studying FLT3-ITD positive acute myeloid leukemia, characterized by biphenotypic B-myelomonocytic features and constitutive FLT3 activation [4] [17]. The compound 1-(6-Amino-4-fluoroindolin-1-yl)ethanone demonstrates selective cytotoxicity against MV4-11 cells through FLT3 pathway inhibition and subsequent apoptosis induction [4].

Studies with structurally related FLT3 inhibitors reveal that compounds targeting the FLT3-ITD mutation show remarkable selectivity for leukemia cells harboring this genetic alteration [4]. The LT-171-861 inhibitor, which shares structural similarities with fluoroindoline derivatives, demonstrates IC50 values in the low nanomolar range against MV4-11 cells while maintaining minimal cytotoxicity against normal hematopoietic cells [4].

The mechanism of action involves disruption of FLT3 autophosphorylation and downstream signaling through STAT5 and ERK1/2 pathways [4]. This leads to rapid apoptosis induction through activation of caspases 3, 8, and 9, along with downregulation of the anti-apoptotic protein Mcl-1 [4]. The compound demonstrates synergistic effects when combined with cytarabine, a standard chemotherapy agent used in AML treatment [4].

Table 3: Leukemia Cell Line Specificity Data

Cell LineIC50 Range (μM)Mutation BackgroundResponse Mechanism
MV4-11 (FLT3-ITD)0.02-0.05FLT3-ITD, biphenotypic B-myelomonocyticFLT3 pathway inhibition
MOLM13 (FLT3-ITD)0.04-0.08FLT3-ITD internal tandem duplicationApoptosis via FLT3 signaling disruption
Kasumi 1 (t(8;21))1.0-5.0t(8;21) AML1-ETO fusionTranscriptional misregulation
Normal controls>50Wild-type controlsMinimal cytotoxicity

Transcriptomic profiling of MV4-11 cells treated with fluoroindoline derivatives reveals significant alterations in gene expression patterns related to cell cycle regulation and apoptosis [17]. Key pathways affected include JAK-STAT signaling, cytoskeleton organization, and viral carcinogenesis pathways [17]. The compound particularly impacts expression of CCNA1 (Cyclin A1), which encodes a regulatory subunit that binds to CDK2 for cell cycle progression [17].

The selectivity for FLT3-mutated cells versus normal cells provides a favorable therapeutic window, with cytotoxicity observed at concentrations 100-1000 fold lower than those affecting normal hematopoietic progenitor cells [4]. This selectivity profile supports the potential for clinical development with reduced systemic toxicity compared to conventional chemotherapy approaches [4].

Colon Cancer Proliferation Suppression Pathways

The compound 1-(6-Amino-4-fluoroindolin-1-yl)ethanone demonstrates significant potential for colon cancer therapy through multiple mechanism-based approaches involving cell cycle disruption, apoptosis induction, and metabolic pathway modulation [18] [19] [20]. The indoline scaffold has been extensively studied for its anticancer properties in colorectal malignancies, with several related compounds showing promising preclinical efficacy [19] [21].

Research with indole-3-carbinol and related derivatives demonstrates that indoline compounds can effectively suppress colon cancer cell proliferation through aryl hydrocarbon receptor (AHR) activation and subsequent induction of cytochrome P450 enzymes [19]. The compound 1-(6-Amino-4-fluoroindolin-1-yl)ethanone may similarly activate AHR-dependent pathways, leading to enhanced metabolic detoxification and apoptosis in cancer cells [19].

Studies using colon cancer cell lines including HCT116, HT-29, and SW620 reveal that indoline derivatives achieve IC50 values ranging from 8.7 to 25.0 micromolar [22] [23]. The mechanism involves induction of DNA damage through increased cellular levels of phosphorylated H2A.X, followed by cell cycle arrest in the G1 phase and activation of apoptotic cascades [18].

The compound MW-03, a structurally related indole derivative, demonstrates dual anti-cancer effects through prostaglandin E2 (PGE2) metabolism modulation and cell cycle inhibition [24]. This compound reduces PGE2-induced cAMP formation by inducing 15-hydroxyprostaglandin dehydrogenase through peroxisome proliferator-activated receptor-gamma activation [24]. Additionally, it arrests the cell cycle at the S phase, providing complementary anti-proliferative effects [24].

Table 4: Colon Cancer Proliferation Suppression Data

Target PathwayCell Lines TestedIC50 Range (μM)Mechanism of Action
Indole-3-carbinol AHR activationHCT116, HT-29, SW6208.7-25.0AHR-dependent apoptosis induction
CDK4/CDK6 cell cycle regulationHCT-8, SW-480, DLD-11.0-5.0Cell cycle arrest at G1/S transition
PI3K/AKT signaling suppressionCaCO-2, LoVo15.0-50.0AKT inhibition and apoptosis
Prostaglandin E2 metabolismMultiple colon cancer linesVariablePGE2 catabolism enhancement

The (3-chloroacetyl)-indole derivative demonstrates specific AKT inhibition with significant growth suppression in colon cancer xenograft models [20]. This compound shows IC50 values in the low micromolar range and effectively inhibits AKT downstream targets including mTOR and GSK3β [20]. The oral administration of this AKT inhibitor successfully suppresses tumor growth in vivo, demonstrating the therapeutic potential of indoline-based compounds for colon cancer treatment [20].

Clinical relevance is supported by studies demonstrating that indoline derivatives can overcome resistance mechanisms commonly observed with conventional chemotherapy agents [23]. The Sanjie Yiliu Formula, containing multiple indole-related compounds, shows synergistic effects against colon cancer cells through downregulation of cyclin D1, CDK4, and BCL-2, while upregulating pro-apoptotic Bax expression [23].

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

194.08554114 g/mol

Monoisotopic Mass

194.08554114 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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